Structural Characterization and Synthetic Utility of 1-Methyl-6-phenyl-2(1H)-pyridinone
Structural Characterization and Synthetic Utility of 1-Methyl-6-phenyl-2(1H)-pyridinone
The following technical guide details the structural properties, synthesis, and applications of 1-methyl-6-phenyl-2(1H)-pyridinone . This document is structured for researchers in medicinal chemistry and organic synthesis.
Executive Summary
1-methyl-6-phenyl-2(1H)-pyridinone (also known as N-methyl-6-phenyl-2-pyridone) is a functionalized heterocyclic scaffold belonging to the 2-pyridone (lactam) class.[1] Unlike its unsubstituted parent, the presence of a bulky phenyl group at the C6 position—adjacent to the N-methyl group—introduces significant steric strain. This results in a non-planar conformation, making the molecule a valuable model for studying atropisomerism and a critical pharmacophore in the design of kinase inhibitors (e.g., p38 MAP kinase) and antifibrotic agents.
Core Identity Matrix
| Property | Detail |
| IUPAC Name | 1-methyl-6-phenylpyridin-2(1H)-one |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| CAS Registry Number | 16329-79-4 (Isomer specific) / 19006-82-7 (Parent 6-phenyl-2-pyridone) |
| Key Structural Feature | Sterically crowded C6-N1 axis (Biaryl-like twist) |
Physicochemical Profile
The introduction of the N-methyl group into 6-phenyl-2-pyridone significantly alters its solubility and crystalline packing compared to the N-H parent.
| Parameter | Value / Characteristic | Source/Validation |
| Physical State | Crystalline solid (Needles) | J. Chem. Soc. (C) [1] |
| Melting Point | 115 °C | Recrystallized from benzene/petroleum ether [1] |
| Solubility | Soluble in CHCl₃, DCM, DMSO; Moderate in EtOH; Low in Water | Lipophilic phenyl group dominates |
| H-Bonding | Acceptor (C=O); No Donor (N-Me capped) | Validated by lack of N-H stretch in IR |
Structural Analysis: The "Steric Twist"
The defining feature of this molecule is the steric clash between the N-methyl group and the ortho-protons of the C6-phenyl ring .
Conformational Logic
In a standard 2-pyridone, the ring is planar. However, in 1-methyl-6-phenyl-2(1H)-pyridinone, the N-Me and C6-Ph groups cannot lie in the same plane without severe Van der Waals repulsion.
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Result: The phenyl ring rotates out of the pyridone plane.
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Dihedral Angle: Estimated at 50–70° depending on crystal packing forces.
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Pharmacological Implication: This "twist" mimics the bioactive conformation of many biaryl drugs, preventing metabolic flattening and enhancing selectivity for hydrophobic pockets in enzymes (e.g., kinases).
Figure 1: Causal logic of the steric interaction at the N1-C6 axis.
Synthetic Methodologies
Two primary routes exist: N-Methylation (most common) and Cyclization . The N-methylation route requires specific conditions to avoid O-methylation (formation of methoxypyridine).
Protocol A: Regioselective N-Methylation (Recommended)
This protocol ensures high selectivity for the N-isomer over the O-isomer by utilizing the lactam's ambient nucleophilicity.
Reagents:
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Substrate: 6-phenyl-2(1H)-pyridinone (CAS 19006-82-7).
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Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate.
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Base: Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe).
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Solvent: DMF (favors N-alkylation) or Acetone.
Step-by-Step Workflow:
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Dissolution: Dissolve 1.0 eq of 6-phenyl-2(1H)-pyridinone in anhydrous DMF (0.5 M concentration).
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Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at RT for 30 min to form the pyridone anion.
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Alkylation: Add 1.2 eq of Methyl Iodide dropwise. Caution: Exothermic.
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Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Product is less polar than starting material).
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Workup: Pour into ice water. The N-methyl product typically precipitates. Filter and wash with water.
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Purification: Recrystallize from benzene/light petroleum or ethanol.
Figure 2: Synthetic workflow for the regioselective N-methylation of 6-phenyl-2-pyridone.
Analytical Validation
Confirming the structure requires distinguishing the N-methyl lactam from the O-methyl ether (2-methoxy-6-phenylpyridine).
Infrared Spectroscopy (IR)
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Target Signal: Strong absorption at 1650 ± 10 cm⁻¹ .
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Interpretation: This corresponds to the C=O (carbonyl) stretch of the lactam.
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differentiation: The O-methyl isomer lacks this carbonyl band and instead shows C=N / C-O stretches.
Nuclear Magnetic Resonance (NMR)[2][3]
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¹H NMR (CDCl₃, 400 MHz):
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N-CH₃: Singlet, δ ~3.4 – 3.6 ppm. (Note: This is slightly shielded compared to typical N-Me pyridones due to the ring current of the orthogonal 6-phenyl group).
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C6-Phenyl: Multiplet, δ 7.3 – 7.5 ppm.
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Pyridone Ring Protons:
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H3 (d): ~6.6 ppm
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H5 (dd): ~6.2 ppm
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H4 (dd): ~7.3 ppm
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-
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¹³C NMR:
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C=O: ~162 ppm (Characteristic of lactam).
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N-CH₃: ~35-40 ppm.
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Pharmacological Relevance
The 1-methyl-6-phenyl-2-pyridone scaffold is not merely a chemical curiosity; it serves as a robust pharmacophore.
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Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The 6-phenyl group occupies the hydrophobic "gatekeeper" pocket in kinases like p38 MAP kinase , used in anti-inflammatory drug design [2].
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Antifibrotics: Structural analogs (e.g., Pirfenidone derivatives) utilize the N-aryl/alkyl-2-pyridone core to inhibit collagen synthesis in idiopathic pulmonary fibrosis (IPF).
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Peptide Isosteres: The N-methyl-lactam unit acts as a rigid, non-hydrolyzable replacement for peptide bonds in peptidomimetics.
References
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El-Kholy, I. E., Rafla, F. K., & Mishrikey, M. M. (1970). Pyrone Series. Part XI. Reactivity of 4,6-Diaryl-2-pyrones and their 2-Thio-analogues. Journal of the Chemical Society C: Organic. Link
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Dunn, A. D., & Kinnear, K. I. (1986). The synthesis of some 6-substituted 2-pyridones.[1][2][3][4][5][6] Journal of Heterocyclic Chemistry. Link
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PubChem Database. 2(1H)-Pyridinone, 1-methyl- (Parent Core Reference). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. Pyrone series. Part XI. Reactivity of 4,6-diaryl-2-pyrones and cyclopropane derivatives obtained from 2-pyrazolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
